molecular formula C30H41N3O11 B8387023 2,5-Dioxopyrrolidin-1-yl 18-((4-(3,5-dioxohexyl)phenyl)amino)-14,18-dioxo-4,7,10-trioxa-13-azaoctadecan-1-oate

2,5-Dioxopyrrolidin-1-yl 18-((4-(3,5-dioxohexyl)phenyl)amino)-14,18-dioxo-4,7,10-trioxa-13-azaoctadecan-1-oate

Cat. No. B8387023
M. Wt: 619.7 g/mol
InChI Key: BTUGBGXSONSDHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08912148B2

Procedure details

3-{2-[2-(2-{4-[4-(3,5-Dioxo-hexyl)-phenylcarbamoyl]-butyrylamino}-ethoxy)-ethoxy]-ethoxy}-propionic acid tert-butyl ester (400 mg, 0.692 mmol) was dissolved in TFA/CH2Cl2 (1:1, 3 mL) and the mixture stirred overnight. The solvent was removed to give an oil as the acid intermediate. This oil was dissolved in CH2Cl2 (4 mL) containing DIEA (569 L, 3.09 mmol), N-hydroxysuccinimide (119 mg, 1.03 mmol) and EDC (197 mg, 1.0 mmol) and the mixture stirred over the night. The solvent was removed and the residual oil was purified using column chromatography EtOAc/MeOH (95:5) to give an oil as the title compound, (M+1)=620.
Name
3-{2-[2-(2-{4-[4-(3,5-Dioxo-hexyl)-phenylcarbamoyl]-butyrylamino}-ethoxy)-ethoxy]-ethoxy}-propionic acid tert-butyl ester
Quantity
400 mg
Type
reactant
Reaction Step One
Name
TFA CH2Cl2
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
569 L
Type
reactant
Reaction Step Two
Quantity
119 mg
Type
reactant
Reaction Step Two
Name
Quantity
197 mg
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:41])[CH2:7][CH2:8][O:9][CH2:10][CH2:11][O:12][CH2:13][CH2:14][O:15][CH2:16][CH2:17][NH:18][C:19](=[O:40])[CH2:20][CH2:21][CH2:22][C:23](=[O:39])[NH:24][C:25]1[CH:30]=[CH:29][C:28]([CH2:31][CH2:32][C:33](=[O:38])[CH2:34][C:35](=[O:37])[CH3:36])=[CH:27][CH:26]=1)(C)(C)C.CCN(C(C)C)C(C)C.O[N:52]1[C:56](=[O:57])[CH2:55][CH2:54][C:53]1=[O:58].C(Cl)CCl>C(O)(C(F)(F)F)=O.C(Cl)Cl.C(Cl)Cl>[O:58]=[C:53]1[CH2:54][CH2:55][C:56](=[O:57])[N:52]1[O:5][C:6](=[O:41])[CH2:7][CH2:8][O:9][CH2:10][CH2:11][O:12][CH2:13][CH2:14][O:15][CH2:16][CH2:17][NH:18][C:19](=[O:40])[CH2:20][CH2:21][CH2:22][C:23](=[O:39])[NH:24][C:25]1[CH:26]=[CH:27][C:28]([CH2:31][CH2:32][C:33](=[O:38])[CH2:34][C:35](=[O:37])[CH3:36])=[CH:29][CH:30]=1 |f:4.5|

Inputs

Step One
Name
3-{2-[2-(2-{4-[4-(3,5-Dioxo-hexyl)-phenylcarbamoyl]-butyrylamino}-ethoxy)-ethoxy]-ethoxy}-propionic acid tert-butyl ester
Quantity
400 mg
Type
reactant
Smiles
C(C)(C)(C)OC(CCOCCOCCOCCNC(CCCC(NC1=CC=C(C=C1)CCC(CC(C)=O)=O)=O)=O)=O
Name
TFA CH2Cl2
Quantity
3 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O.C(Cl)Cl
Step Two
Name
Quantity
569 L
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
119 mg
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
197 mg
Type
reactant
Smiles
C(CCl)Cl
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
to give an oil as the acid intermediate
STIRRING
Type
STIRRING
Details
the mixture stirred over the night
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residual oil was purified

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=C1N(C(CC1)=O)OC(CCOCCOCCOCCNC(CCCC(NC1=CC=C(C=C1)CCC(CC(C)=O)=O)=O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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